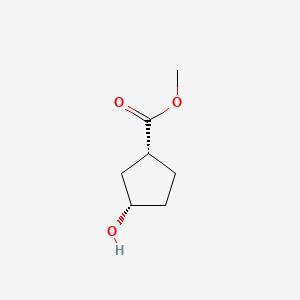

Methyl cis-3-hydroxycyclopentane-1-carboxylate

Descripción general

Descripción

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl cis-3-hydroxycyclopentane-1-carboxylate (MCHC), an organic compound characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylate ester, has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 79598-73-5

- IUPAC Name : rac-methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate

- Structural Features : The compound features a hydroxyl (-OH) group at the third carbon and a methyl ester (-COOCH₃) attached to the carboxylic acid.

The biological activity of MCHC is primarily attributed to its functional groups:

- The hydroxymethyl group can engage in hydrogen bonding , which may influence enzyme interactions.

- The ester group is susceptible to hydrolysis, potentially releasing the corresponding acid that may further interact with biological molecules.

Antibacterial Properties

Research indicates that MCHC exhibits weak antibacterial activity against certain bacterial strains. A notable study conducted by Hajime et al. (1994) demonstrated its efficacy against specific bacteria, suggesting potential applications in antimicrobial formulations. However, further studies are necessary to confirm these findings and explore the full spectrum of its antibacterial properties.

Enzyme Interaction

MCHC's structural similarity to other compounds allows it to interact with enzymes involved in metabolic pathways. Preliminary data suggest that compounds with similar structures can modulate enzyme activities, although specific interactions for MCHC remain under investigation .

Applications in Organic Synthesis

MCHC serves as a versatile intermediate in organic synthesis:

- It has been utilized as a building block for synthesizing more complex cyclopentane derivatives.

- For instance, Hasegawa et al. (2002) employed MCHC in synthesizing prostaglandin analogs, highlighting its utility in developing biologically active compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-hydroxycyclopentanecarboxylate | Hydroxyl group at position 2 | Different positional isomer affecting reactivity |

| Ethyl 3-hydroxycyclopentane-1-carboxylate | Ethyl instead of methyl | Altered solubility and potential biological activity |

| Methyl cyclopentanecarboxylate | Lacks hydroxyl group | More hydrophobic; different interaction profiles |

| Methyl 4-hydroxycyclopentane-1-carboxylate | Hydroxyl group at position 4 | Structural differences may influence biological effects |

This table illustrates the uniqueness of MCHC through its specific stereochemistry and functional groups, which may lead to distinct chemical behaviors and biological activities compared to its analogs.

Case Studies

- Antibacterial Activity Study : In a study by Hajime et al. (1994), MCHC was tested against various bacterial strains, revealing weak inhibition. This study emphasizes the need for further exploration into its potential as an antimicrobial agent.

- Synthesis of Prostaglandin Analogs : Hasegawa et al. (2002) demonstrated the use of MCHC in synthesizing prostaglandin analogs, showcasing its relevance in medicinal chemistry and potential therapeutic applications.

Propiedades

IUPAC Name |

methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-73-5 | |

| Record name | NSC44107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.